molecular formula C26H28N2O2 B331199 N~1~,N~2~-bis(3-phenylpropyl)phthalamide

N~1~,N~2~-bis(3-phenylpropyl)phthalamide

Cat. No.: B331199
M. Wt: 400.5 g/mol
InChI Key: HLONHMVUVAVESZ-UHFFFAOYSA-N
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Description

N¹,N²-Bis(3-phenylpropyl)phthalamide is a symmetric phthalamide derivative featuring two 3-phenylpropyl substituents on the phthalic acid diamide backbone.

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

1-N,2-N-bis(3-phenylpropyl)benzene-1,2-dicarboxamide

InChI

InChI=1S/C26H28N2O2/c29-25(27-19-9-15-21-11-3-1-4-12-21)23-17-7-8-18-24(23)26(30)28-20-10-16-22-13-5-2-6-14-22/h1-8,11-14,17-18H,9-10,15-16,19-20H2,(H,27,29)(H,28,30)

InChI Key

HLONHMVUVAVESZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2C(=O)NCCCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2C(=O)NCCCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Receptor 2: N¹,N²-Bis((1S,2S)-1-(4-phenylbutylcarbamoyl)-2-methylbutyl)phthalamide

  • Structural Differences : Receptor 2 incorporates chiral (1S,2S)-configured carbamoyl-methylbutyl substituents instead of linear 3-phenylpropyl groups .
  • Physical Properties :
    • Melting Point: 228–234°C (decomposed) .
    • Elemental Analysis: C (70.62%), H (8.82%), N (9.65%) .

Rivaroxaban Phthalamide Dimer

  • Structural Differences: Contains oxazolidinone and morpholino moieties attached to the phthalamide core, forming a dimeric structure .
  • Physical Properties :
    • Molecular Weight: 712.7 g/mol .
    • Storage: Requires protection from light at room temperature .
  • Applications : Used as a pharmaceutical impurity in Rivaroxaban production, highlighting the role of phthalamides in drug development .

N¹,N²-Bis(3-((3-hydroxynaphthalen-2-yl)methylene-amino)propyl)phthalamide (H₄L)

  • Structural Differences : Features hydroxynaphthyl Schiff base substituents, enabling metal coordination .
  • Applications : Forms stable complexes with Cr(III), Fe(III), and Cu(II), suggesting the target compound’s phenylpropyl groups may limit metal-binding efficacy compared to H₄L’s chelating sites .

Pharmacological Analogs

N,N-Bis(3-phenylpropyl)ethylamine

  • Structural Differences : Replaces the phthalamide core with an ethylamine backbone .
  • Pharmacology : Acts as a smooth muscle relaxant via H3-receptor antagonism .
  • Key Insight : The phenylpropyl moiety is critical for receptor interaction, but the phthalamide’s rigidity and hydrogen-bonding capacity may alter bioavailability compared to the flexible ethylamine derivative.

3-Phenylpropyl H3-Receptor Antagonists

  • Activity : Para-chlorinated 3-phenylpropyl derivatives exhibit potent H3-receptor selectivity .
  • Comparison : The target compound’s lack of electronegative substituents (e.g., Cl) may reduce receptor affinity but improve metabolic stability.

Material Science Analogs

3-Chloro-N-phenyl-phthalimide

  • Structural Differences : Substitutes one amide group with chlorine, enhancing reactivity for polymerization .
  • Applications: Serves as a monomer for polyimides, whereas the target compound’s bis-amide structure may favor hydrogen-bonded networks in materials .

Data Tables

Table 1: Physical and Structural Properties

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
N¹,N²-Bis(3-phenylpropyl)phthalamide ~408.5 (estimated) 3-Phenylpropyl N/A Coordination chemistry?
Receptor 2 578.7 Carbamoyl-methylbutyl 228–234 (dec.) Synthetic receptors
Rivaroxaban Phthalamide Dimer 712.7 Oxazolidinone-morpholino N/A Pharmaceutical impurity
H₄L ~550 (estimated) Hydroxynaphthyl Schiff base N/A Metal coordination

Table 2: Pharmacological Comparison

Compound Bioactivity Structural Advantage
N,N-Bis(3-phenylpropyl)ethylamine Smooth muscle relaxation Flexible backbone for receptor binding
3-Chloro-N-phenyl-phthalimide Polyimide synthesis Reactive Cl substituent for polymerization

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